molecular formula C11H15N5 B12987701 N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B12987701
M. Wt: 217.27 g/mol
InChI Key: YUJODJYGCMNQGT-UHFFFAOYSA-N
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Description

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a complex organic compound featuring a pyrazole ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the condensation of pyrazine derivatives with hydrazine to form the pyrazole ring, followed by methylation and subsequent functionalization to introduce the ethanamine group. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

    Pyrazine derivatives: Compounds featuring the pyrazine ring with various functional groups.

Uniqueness

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-methyl-2-(1-methyl-3-pyrazin-2-ylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C11H15N5/c1-12-4-3-9-8-16(2)15-11(9)10-7-13-5-6-14-10/h5-8,12H,3-4H2,1-2H3

InChI Key

YUJODJYGCMNQGT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(N=C1C2=NC=CN=C2)C

Origin of Product

United States

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